1,4-Piperidinedicarboxylic acid, 4-methyl-, 1-(phenylmethyl) ester
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Overview
Description
1,4-Piperidinedicarboxylic acid, 4-methyl-, 1-(phenylmethyl) ester is a chemical compound with the molecular formula C15H19NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Piperidinedicarboxylic acid, 4-methyl-, 1-(phenylmethyl) ester can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride and methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine.
- The resulting 1-benzylpiperidine is then reacted with methyl chloroformate to yield 1-benzyl 4-methylpiperidine-1,4-dicarboxylate.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Piperidinedicarboxylic acid, 4-methyl-, 1-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Piperidinedicarboxylic acid, 4-methyl-, 1-(phenylmethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Piperidinedicarboxylic acid, 4-methyl-, 1-(phenylmethyl) ester involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: Lacks the ester groups present in 1,4-Piperidinedicarboxylic acid, 4-methyl-, 1-(phenylmethyl) ester.
4-Methylpiperidine: Lacks the benzyl and ester groups.
1-Benzyl 4-methylpiperidine: Lacks the ester groups.
Uniqueness
This compound is unique due to the presence of both benzyl and ester groups, which confer specific chemical and biological properties. These functional groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H18NO4- |
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Molecular Weight |
276.31 g/mol |
IUPAC Name |
4-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)18)7-9-16(10-8-15)14(19)20-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,18)/p-1 |
InChI Key |
JNCYTJCFOLFFMZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
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